![molecular formula C17H19NO4 B2563863 ({3-Methoxy-4-[(4-methoxybenzyl)oxy]phenyl}methylene)(methyl)ammoniumolate CAS No. 339110-36-0](/img/structure/B2563863.png)
({3-Methoxy-4-[(4-methoxybenzyl)oxy]phenyl}methylene)(methyl)ammoniumolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({3-Methoxy-4-[(4-methoxybenzyl)oxy]phenyl}methylene)(methyl)ammoniumolate is an organic compound characterized by its complex structure, which includes methoxy and benzyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({3-Methoxy-4-[(4-methoxybenzyl)oxy]phenyl}methylene)(methyl)ammoniumolate typically involves multiple steps. One common method includes the reaction of 3-methoxy-4-hydroxybenzaldehyde with 4-methoxybenzyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with methylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
({3-Methoxy-4-[(4-methoxybenzyl)oxy]phenyl}methylene)(methyl)ammoniumolate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy or benzyl groups, using reagents like sodium methoxide or benzyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or methoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ({3-Methoxy-4-[(4-methoxybenzyl)oxy]phenyl}methylene)(methyl)ammoniumolate is used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in various organic reactions, including cross-coupling reactions.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new biochemical assays or as a tool to study enzyme interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in targeting specific molecular pathways.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals or as an additive in various formulations.
Mecanismo De Acción
The mechanism of action of ({3-Methoxy-4-[(4-methoxybenzyl)oxy]phenyl}methylene)(methyl)ammoniumolate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde
- 4-Methoxybenzylamine
- 4-Methoxyphenylboronic acid
Uniqueness
({3-Methoxy-4-[(4-methoxybenzyl)oxy]phenyl}methylene)(methyl)ammoniumolate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of methoxy and benzyl groups, along with the ammoniumolate moiety, makes it a versatile compound for various scientific applications.
Propiedades
IUPAC Name |
1-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-methylmethanimine oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-18(19)11-14-6-9-16(17(10-14)21-3)22-12-13-4-7-15(20-2)8-5-13/h4-11H,12H2,1-3H3/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLOZZMZKVTEPL-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CC1=CC(=C(C=C1)OCC2=CC=C(C=C2)OC)OC)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/[N+](=C/C1=CC(=C(C=C1)OCC2=CC=C(C=C2)OC)OC)/[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]thiomorpholine](/img/structure/B2563780.png)
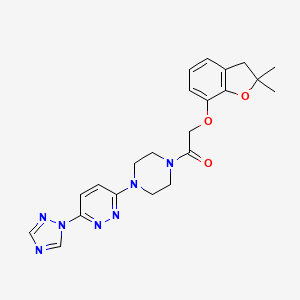
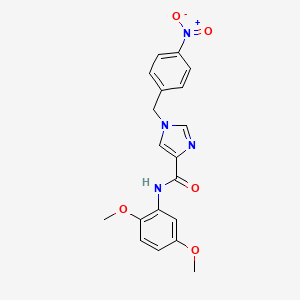
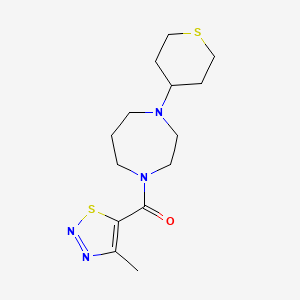
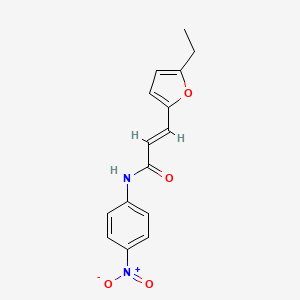
![2-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2563791.png)
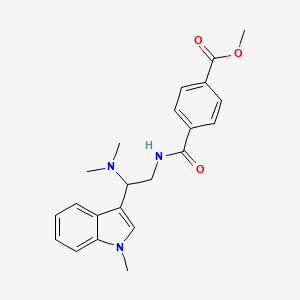
![Ethyl 4-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-yl]amino}benzoate](/img/structure/B2563794.png)
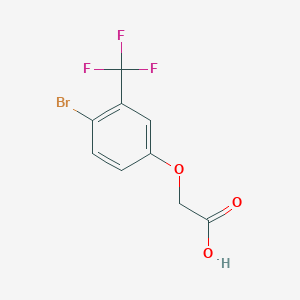
![1-[2-Nitro-5-(1-pyrrolidinyl)phenyl]-1-ethanone](/img/structure/B2563798.png)
![5,6-dimethyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2563799.png)
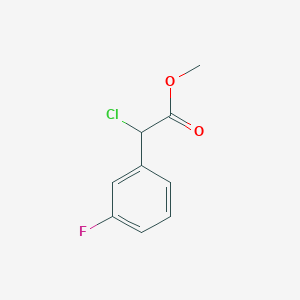
![2-[(E)-2-(dimethylamino)ethenyl]-9,10-dihydroanthracene-9,10-dione](/img/structure/B2563801.png)
![N-(3-acetylphenyl)-2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2563802.png)
